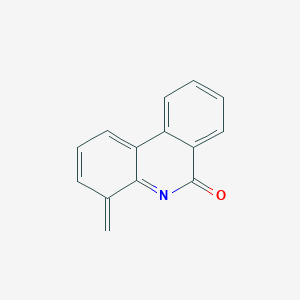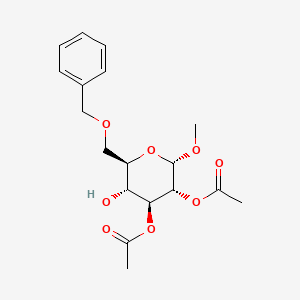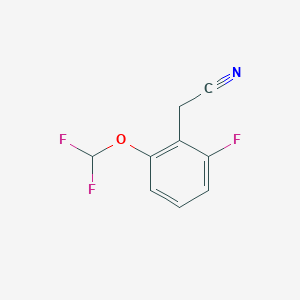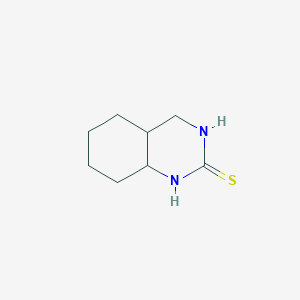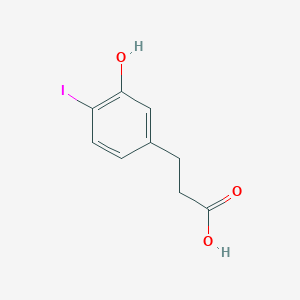
Benzenepropanoic acid, 3-hydroxy-4-iodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenepropanoic acid, 3-hydroxy-4-iodo-, is an organic compound with the molecular formula C9H9IO3 It is a derivative of benzenepropanoic acid, where the benzene ring is substituted with a hydroxyl group at the 3-position and an iodine atom at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 3-hydroxy-4-iodo-, can be achieved through several methods. One common approach involves the iodination of 3-hydroxybenzenepropanoic acid. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 4-position of the benzene ring.
Another method involves the use of 4-iodophenol as a starting material. The 4-iodophenol undergoes a Friedel-Crafts acylation reaction with propanoic acid or its derivatives in the presence of a Lewis acid catalyst, such as aluminum chloride, to form Benzenepropanoic acid, 3-hydroxy-4-iodo-.
Industrial Production Methods
Industrial production of Benzenepropanoic acid, 3-hydroxy-4-iodo-, may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters, such as temperature and pH, to optimize yield and purity.
化学反応の分析
Types of Reactions
Benzenepropanoic acid, 3-hydroxy-4-iodo-, can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the iodine can be replaced with a cyano group using copper(I) cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Copper(I) cyanide in the presence of a polar aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of 3-oxo-4-iodobenzenepropanoic acid.
Reduction: Formation of 3-hydroxy-4-iodobenzenepropanol.
Substitution: Formation of 3-hydroxy-4-cyanobenzenepropanoic acid.
科学的研究の応用
Benzenepropanoic acid, 3-hydroxy-4-iodo-, has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. The iodine atom can enhance the compound’s ability to interact with biological targets.
Medicine: Investigated for its potential use in drug development. The compound’s structure allows for modifications that can lead to the discovery of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. Its unique properties can be exploited in the development of new polymers and coatings.
作用機序
The mechanism of action of Benzenepropanoic acid, 3-hydroxy-4-iodo-, involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for its targets. The compound may also undergo metabolic transformations that enhance its activity or lead to the formation of active metabolites.
類似化合物との比較
Similar Compounds
Benzenepropanoic acid, 4-hydroxy-: Lacks the iodine substituent, which can affect its reactivity and biological activity.
3-Hydroxy-4-methoxybenzenepropanoic acid: Contains a methoxy group instead of an iodine atom, leading to different chemical and biological properties.
4-Iodophenylacetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid group.
Uniqueness
Benzenepropanoic acid, 3-hydroxy-4-iodo-, is unique due to the presence of both a hydroxyl group and an iodine atom on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C9H9IO3 |
|---|---|
分子量 |
292.07 g/mol |
IUPAC名 |
3-(3-hydroxy-4-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H9IO3/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13) |
InChIキー |
MEYVAUWSOGWLLP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCC(=O)O)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


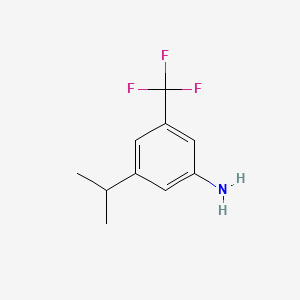
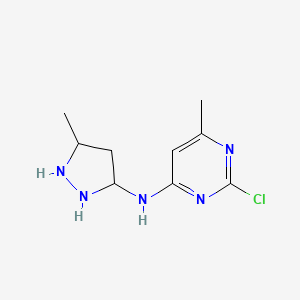
![Calcium sodium 2-[bis[2-(carboxylatomethyl-(methylcarbamoylmethyl)amino)ethyl]amino]acetate](/img/structure/B12328793.png)


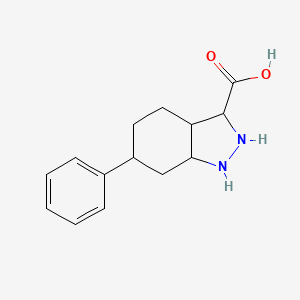
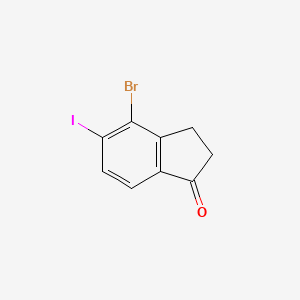
![Decyl 2-[3-methyl-2-(phenoxymethyl)benzimidazol-3-ium-1-yl]ethanoate;chloride](/img/structure/B12328828.png)
![tert-Butyl (2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-2-oxoethyl)carbamate](/img/structure/B12328834.png)

